5-Cyclopentylpentan-1-ol
CAS No.:
Cat. No.: VC17293364
Molecular Formula: C10H20O
Molecular Weight: 156.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20O |
|---|---|
| Molecular Weight | 156.26 g/mol |
| IUPAC Name | 5-cyclopentylpentan-1-ol |
| Standard InChI | InChI=1S/C10H20O/c11-9-5-1-2-6-10-7-3-4-8-10/h10-11H,1-9H2 |
| Standard InChI Key | BAGZWIMZZSKVNW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(C1)CCCCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
5-Cyclopentylpentan-1-ol belongs to the family of secondary alcohols, featuring a hydroxyl (-OH) group at the terminal carbon of a five-carbon chain (pentan-1-ol) and a cyclopentane ring attached to the fifth carbon. The cyclopentyl group introduces steric hindrance and influences the molecule’s conformational flexibility, which can affect reactivity and physical properties such as solubility and boiling point.
Key Identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 5-cyclopentylpentan-1-ol |
| Molecular Formula | |
| Molecular Weight | 156.26 g/mol |
| Canonical SMILES | C1CCC(C1)CCCCCO |
| InChIKey | BAGZWIMZZSKVNW-UHFFFAOYSA-N |
| PubChem CID | 53879503 |
The Canonical SMILES string (C1CCC(C1)CCCCCO) underscores the connectivity of the cyclopentyl ring (C1CCC(C1)) to the pentanol chain (CCCCCO). The InChIKey provides a unique identifier for database searches, critical for reproducibility in synthetic workflows.
Physicochemical Properties
Solubility and Polarity
As a medium-chain alcohol, 5-cyclopentylpentan-1-ol is expected to exhibit limited water solubility due to its hydrophobic cyclopentyl group. The hydroxyl group confers moderate polarity, enabling miscibility with organic solvents such as ethanol, diethyl ether, and chloroform. Empirical data on solubility remain sparse, but analog alcohols with similar structures (e.g., cyclohexylpentanol) show logP values of ~3.5–4.0, suggesting high lipid solubility.
Thermal Stability and Phase Transitions
The compound’s boiling point is estimated to range between 230–250°C based on comparisons to linear pentanols (e.g., 1-pentanol: 138°C) and cyclopentane derivatives (e.g., cyclopentanol: 140°C). The cyclopentyl group likely elevates the boiling point due to increased molecular surface area and van der Waals interactions. Differential scanning calorimetry (DSC) data are unavailable, but thermal degradation is anticipated above 300°C, consistent with aliphatic alcohols.
Synthesis and Manufacturing
Grignard Reaction Pathways
A plausible synthesis route involves the Grignard reaction between cyclopentylmagnesium bromide and a pentanal derivative. For example:
-
Formation of Grignard Reagent:
Cyclopentyl bromide + Mg → Cyclopentylmagnesium bromide. -
Nucleophilic Addition:
Cyclopentylmagnesium bromide + Pentanal → 5-cyclopentylpentan-1-ol after hydrolysis.
This method aligns with general alcohol synthesis strategies but requires optimization to mitigate side reactions, such as over-addition or ketone formation.
Reduction of Ketone Precursors
Alternative routes may involve the reduction of 5-cyclopentylpentan-1-one using agents like sodium borohydride () or lithium aluminum hydride ():
Patent literature on analogous cyclopentyl compounds (e.g., 5-cyclopentyl-3-methylpentanenitrile) highlights the use of hydride reductions for alcohol synthesis, suggesting scalability for industrial production .
Applications in Industry
Fragrance and Flavor Chemistry
The compound’s cyclopentyl moiety contributes to a woody, camphoraceous odor profile, making it a candidate for premium fragrances. Patents describe cyclopentylalkyl derivatives as key components in perfumes, where their stability and low volatility enhance longevity in formulations . For instance, acetylated derivatives of similar alcohols (e.g., 5-cyclopentyl-3-methylpent-4-en-1-yl acetate) exhibit fruity undertones, broadening their utility in cosmetic products .
Organic Synthesis Intermediates
5-Cyclopentylpentan-1-ol serves as a precursor in synthesizing esters, ethers, and nitriles. For example, reaction with acetic anhydride yields acetate esters used in plasticizers, while dehydration could produce alkenes for polymer applications.
Future Research Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral variants of 5-cyclopentylpentan-1-ol could unlock applications in pharmaceuticals, where stereochemistry influences bioactivity.
Biocatalytic Production
Exploring enzymatic oxidation or reduction pathways using engineered microbes may offer sustainable alternatives to traditional synthetic methods.
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